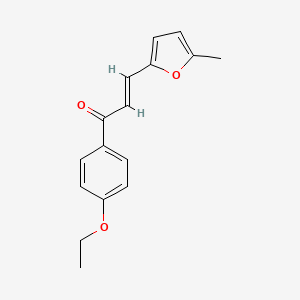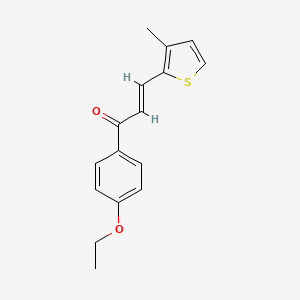
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as EMTPMP, is a novel small-molecule compound with potential biological applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anti-cancer activities. This compound has been studied for its potential therapeutic use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
科学研究应用
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential therapeutic use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In particular, it has been found to possess anti-inflammatory, antifungal, and anti-cancer activities. In addition, it has been studied for its potential to inhibit the growth of certain cancer cells, such as breast cancer cells, as well as its potential to reduce the toxicity of certain chemotherapeutic drugs. Furthermore, it has been studied for its potential to reduce the symptoms of diabetes, including hyperglycemia and insulin resistance. Finally, it has been studied for its potential to protect neurons from damage caused by oxidative stress.
作用机制
The exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are associated with inflammation and the development of certain diseases. In addition, (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been found to induce apoptosis in certain cancer cells, which is a form of programmed cell death.
Biochemical and Physiological Effects
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are associated with inflammation and the development of certain diseases. In addition, it has been found to inhibit the growth of certain cancer cells, such as breast cancer cells, as well as its potential to reduce the toxicity of certain chemotherapeutic drugs. Furthermore, it has been found to reduce the symptoms of diabetes, including hyperglycemia and insulin resistance. Finally, it has been found to protect neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments include its relatively low cost and its wide range of biological activities. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on certain diseases have not been extensively studied. Furthermore, its potential toxicity has not been fully evaluated.
未来方向
The potential therapeutic use of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders, is an area of ongoing research. In particular, future studies should focus on elucidating the exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and its effects on certain diseases. Furthermore, studies should be conducted to evaluate its potential toxicity and to determine the optimal dosage for various applications. Finally, future studies should focus on developing more efficient and cost-effective methods for synthesizing (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one.
合成方法
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods, including aldol condensation, Wittig reaction, and Suzuki-Miyaura cross-coupling. The aldol condensation method involves the reaction of an aldehyde and a ketone, which produces a β-hydroxyaldehyde and a β-ketoaldehyde. The Wittig reaction is a method for the formation of a carbon-carbon bond between two molecules, which can be used to synthesize (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that is used to form carbon-carbon bonds between two molecules, which can also be used to synthesize (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one.
属性
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-6-4-13(5-7-14)15(17)8-9-16-12(2)10-11-19-16/h4-11H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCAPUAIPKNAC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


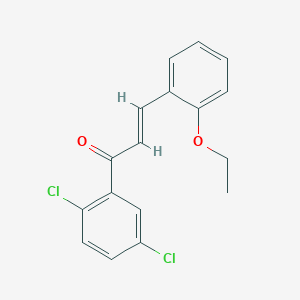
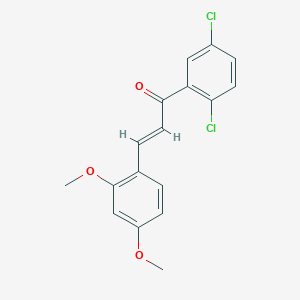
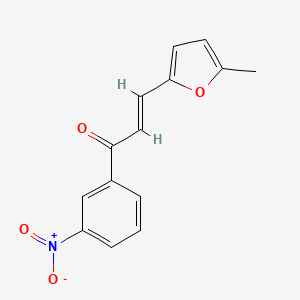


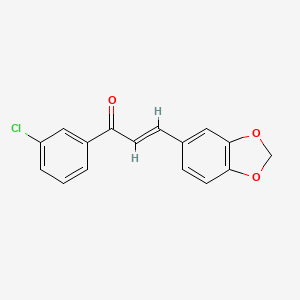
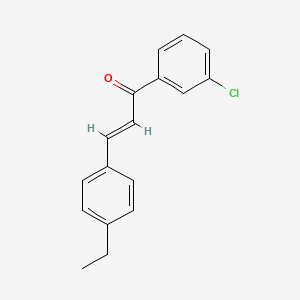
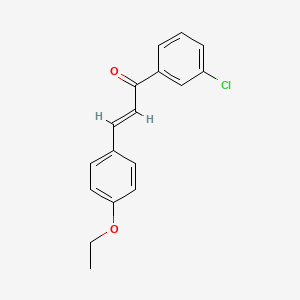
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)


